(2S,3R,11bS)-Dihydrotetrabenazine-L-Val

VMAT2 Binding Affinity Stereochemistry

(2S,3R,11bS)-Dihydrotetrabenazine-L-Val is a single, defined stereoisomer of the L-valine ester prodrug of dihydrotetrabenazine (DTBZ), a known inhibitor of the vesicular monoamine transporter 2 (VMAT2). As a specific diastereomer within the broader tetrabenazine/valbenazine pharmacophore class, it is cataloged primarily as an impurity standard for valbenazine and tetrabenazine drug substances.

Molecular Formula C₂₄H₃₈N₂O₄
Molecular Weight 418.57
Cat. No. B1156913
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S,3R,11bS)-Dihydrotetrabenazine-L-Val
Molecular FormulaC₂₄H₃₈N₂O₄
Molecular Weight418.57
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2S,3R,11bS)-Dihydrotetrabenazine-L-Val: A Chiral Reference Standard for VMAT2 Inhibitor Development and Impurity Profiling


(2S,3R,11bS)-Dihydrotetrabenazine-L-Val is a single, defined stereoisomer of the L-valine ester prodrug of dihydrotetrabenazine (DTBZ), a known inhibitor of the vesicular monoamine transporter 2 (VMAT2). As a specific diastereomer within the broader tetrabenazine/valbenazine pharmacophore class, it is cataloged primarily as an impurity standard for valbenazine and tetrabenazine drug substances [1]. Its parent alcohol, (2S,3R,11bS)-DTBZ, is a naturally occurring but weakly active metabolite with a well-characterized affinity for VMAT2, establishing this compound's distinct position within the pharmacological landscape of its class [2]. Its defined stereochemistry at the 2S, 3R, and 11bS positions dictates its unique biological and analytical behavior compared to more potent isomers.

Why Generic Dihydrotetrabenazine or Valbenazine Standards Cannot Substitute for the (2S,3R,11bS)-L-Val Isomer


Generic substitution within the dihydrotetrabenazine (DTBZ) class is precluded by extreme, stereochemistry-driven differences in pharmacological potency and off-target binding profiles. A simple replacement of this compound with the more common (+)-α-HTBZ isomer or its prodrug, valbenazine, overlooks a >1,100-fold divergence in VMAT2 inhibitory potency [1]. Furthermore, the metabolic fate of the parent molecule places it outside the four main circulating metabolites of tetrabenazine, meaning it is not generated in vivo from standard therapies but is a process-specific impurity [2]. This unique identity is critical for analytical specificity; using a different stereoisomer as a reference standard for impurity profiling or chiral method validation compromises the accuracy of quantifying this specific process-related impurity, directly impacting regulatory filings and quality control for valbenazine and tetrabenazine, where the control of individual chiral impurities is paramount [3].

Quantitative Differentiation of (2S,3R,11bS)-Dihydrotetrabenazine-L-Val from Its Closest Analogs


VMAT2 Inhibitory Potency: A 1,170-Fold Gap Separates the Core Isomer from the Primary Active Metabolite

The parent molecule, (2S,3R,11bS)-dihydrotetrabenazine (DTBZ), is an exceptionally weak inhibitor of VMAT2 compared to the (+)-α-HTBZ stereoisomer which is the active metabolite of valbenazine. In a direct comparative binding assay, (2S,3R,11bS)-DTBZ exhibited a Ki of 4630 ± 350 nM, which is over 1,170-fold less potent than (2R,3R,11bR)-DTBZ ((+)-α-HTBZ) which had a Ki of 3.96 ± 0.40 nM. This establishes the (2S,3R,11bS) configuration as a low-activity diastereomer, a critical fact for interpreting its presence as an inactive impurity in active pharmaceutical ingredients [1].

VMAT2 Binding Affinity Stereochemistry Dihydrotetrabenazine

Metabolic Fate and Off-Target Binding: An Impurity Profile Distinct from Major Circulating Metabolites

The pharmacological profile of valbenazine is defined by its single active metabolite, (+)-α-HTBZ, which has negligible affinity for off-target receptors (Ki > 5000 nM for D2, 5-HT2B). In contrast, the parent alcohol of this compound, (2S,3R,11bS)-DTBZ, is not one of the four major metabolites of tetrabenazine, which include the weak VMAT2 inhibitor [-]-α-HTBZ that exhibits significant off-target binding (D2 Ki = 180 nM; 5-HT7 Ki = 71 nM) [1][2]. The (2S,3R,11bS) isomer represents a distinct, minor metabolic or process impurity with a unique pharmacological fingerprint that does not align with the primary on-target or off-target activities of the FDA-approved drugs in its class [3].

Drug Metabolism Off-Target Binding Pharmacokinetics Valbenazine

Regulatory Designation as a Valbenazine-Specific Impurity Standard for ANDA Development

This exact compound is designated and supplied as 'Valbenazine Impurity 20', a critical reference standard for the pharmaceutical industry. It is chemically defined as (2S,3R,11bS)-3-isobutyl-9,10-dimethoxy-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-yl L-valinate bis(4-methylbenzenesulfonate) [1]. Its intended use is strictly for analytical method development, method validation (AMV), and quality control (QC) applications during the Abbreviated New Drug Application (ANDA) process for valbenazine. This formal designation as a specific impurity marker in a commercial regulatory pathway provides a use case that is not filled by other closely related dihydrotetrabenazine isomers.

ANDAs Impurity Profiling Method Validation Regulatory Science

Differentiated Physicochemical and Stability Profile for Analytical Handling

The L-valine ester prodrug confers distinct physicochemical properties compared to the parent alcohol, including a higher molecular weight (418.57 vs. 319.44 g/mol) and altered lipophilicity, which are critical parameters for chromatographic method development . The compound is characterized by specific storage requirements (-20°C) and handling instructions to centrifuge the vial before opening to ensure maximum recovery, a detail vital for reproducible quantitative analysis . In contrast to the pharmacologically active isomers that undergo extensive metabolic conversion, this impurity's stability in various matrices is a key parameter for its use as a reference standard in forced degradation studies.

Physicochemical Properties Stability Storage Condition Reference Standard

Key Application Scenarios for (2S,3R,11bS)-Dihydrotetrabenazine-L-Val Based on Its Unique Evidence Profile


Chiral Purity Method Development and Validation for Valbenazine ANDA Filings

The primary application scenario is as a high-purity reference standard for developing and validating chiral HPLC or LC-MS methods to quantify the specific (2S,3R,11bS) isomer impurity in valbenazine drug substance and finished product. Given that valbenazine is a single-isomer drug, and its active metabolite is the potent (2R,3R,11bR) isomer [1], demonstrating control of the structurally similar but pharmacologically weak (2S,3R,11bS) isomer is a regulatory requirement for ANDA approval [2]. This compound serves as the definitive marker peak in system suitability tests and calibration curves for this specific impurity.

Pharmacology Studies as a Negative Control for Stereochemistry-Activity Relationships

The parent alcohol, (2S,3R,11bS)-DTBZ, with its weak VMAT2 binding affinity (Ki = 4630 nM), serves as an excellent negative control in experiments designed to confirm the stereospecificity of VMAT2 inhibition. It can be used head-to-head against (+)-α-HTBZ (Ki = 3.96 nM) to demonstrate a >1,100-fold loss of function resulting from a change in configuration at the 2, 3, and 11b positions [3]. This application is critical for academic and industrial labs mapping the pharmacophore of VMAT2 inhibitors.

Forced Degradation Studies for Valbenazine Drug Product Stability

This compound is a key marker in forced degradation studies (stress testing) of valbenazine. Its presence must be monitored under oxidative, thermal, and hydrolytic stress conditions. The compound's distinct physicochemical properties from the API—such as its different molecular weight of 418.57 g/mol—allow for its selective identification and quantification, even in complex degradation mixtures . The supplied material, often as a bis(4-methylbenzenesulfonate) salt, is characterized for use under these specific analytical conditions [2].

Metabolite Identification and Profiling of Next-Generation VMAT2 Inhibitors

In the discovery of new VMAT2 inhibitors, thorough metabolite identification is crucial. This compound, representing a minor diastereomeric impurity and potential metabolite, can serve as an analytical standard for LC-MS/MS methods designed to identify and differentiate novel metabolites from known ones. Its unique retention time and mass spectral fingerprint, distinct from the four major HTBZ metabolites quantified in clinical studies [4], make it a valuable tool for ensuring comprehensive metabolic profiling of new chemical entities.

Quote Request

Request a Quote for (2S,3R,11bS)-Dihydrotetrabenazine-L-Val

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.